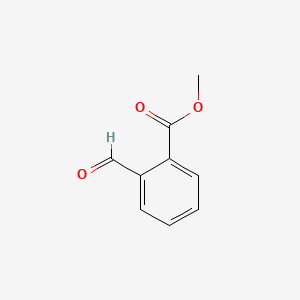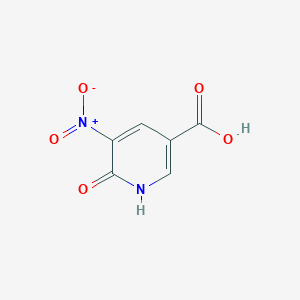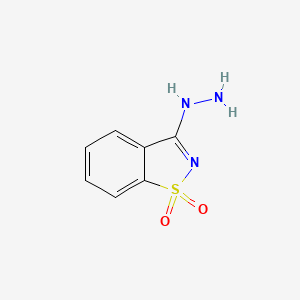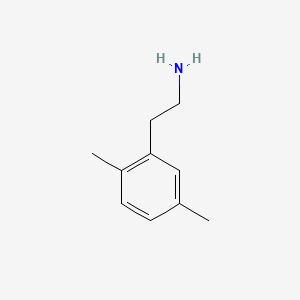
2,5-二甲基苯乙胺
描述
2,5-Dimethylphenethylamine is an organic compound with the chemical formula C10H15N. It belongs to the class of phenethylamines, which are known for their stimulant effects on the central nervous system. This compound is characterized by the presence of two methyl groups attached to the benzene ring at the 2 and 5 positions, and an ethylamine chain attached to the benzene ring.
科学研究应用
2,5-Dimethylphenethylamine has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential effects on biological systems, particularly its interaction with neurotransmitter receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a stimulant or antidepressant.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
作用机制
Target of Action
2,5-Dimethylphenethylamine, a phenethylamine derivative, primarily targets the serotonin receptors in the brain . It is chemically related to amphetamine and is commonly referred to as an atypical amphetamine . The primary mechanism of 2,5-Dimethylphenethylamine’s action in treating obesity is the reduction of hunger perception, which is a cognitive process mediated primarily through several nuclei within the hypothalamus .
Mode of Action
2,5-Dimethylphenethylamine interacts with its targets, the serotonin receptors, by acting as a partial agonist . This interaction results in an increase in monoaminergic transmission, leading to stimulant activities on the central nervous system . The compound’s interaction with its targets leads to changes in perception and physiological responses .
Biochemical Pathways
2,5-Dimethylphenethylamine affects the monoamine neurotransmission pathway . By binding to the trace amine-associated receptor 1 (TAAR1) and inhibiting vesicular monoamine transporter 2 (VMAT2) in monoamine neurons, it regulates monoamine neurotransmission . This regulation affects downstream effects such as mood, appetite, and energy levels .
Pharmacokinetics
It is known that the compound has a high bioavailability . The compound is metabolized primarily by monoamine oxidase B (MAO-B) and then aldehyde dehydrogenase (ALDH), which converts it to phenylacetic acid .
Action Environment
The action, efficacy, and stability of 2,5-Dimethylphenethylamine can be influenced by various environmental factors. For instance, the presence of other substances in the body can affect its action. Additionally, factors such as the individual’s health status, genetic makeup, and environmental stressors can influence the compound’s efficacy and stability .
生化分析
Biochemical Properties
2,5-Dimethylphenethylamine plays a role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with monoamine oxidase (MAO), an enzyme responsible for the breakdown of monoamines. 2,5-Dimethylphenethylamine can inhibit MAO, leading to increased levels of monoamines such as dopamine, norepinephrine, and serotonin. This inhibition can result in enhanced neurotransmission and altered mood and behavior .
Additionally, 2,5-Dimethylphenethylamine interacts with trace amine-associated receptor 1 (TAAR1), a G protein-coupled receptor. This interaction can modulate the release of monoamines and influence various physiological processes .
Cellular Effects
2,5-Dimethylphenethylamine affects various types of cells and cellular processes. It influences cell signaling pathways by modulating the activity of TAAR1 and other receptors. This modulation can lead to changes in gene expression and cellular metabolism. For example, the activation of TAAR1 by 2,5-Dimethylphenethylamine can result in the release of cyclic AMP (cAMP), which acts as a secondary messenger in various signaling pathways .
Furthermore, 2,5-Dimethylphenethylamine can impact cellular metabolism by altering the levels of monoamines. Increased levels of dopamine, norepinephrine, and serotonin can affect energy metabolism, mood regulation, and cognitive functions .
Molecular Mechanism
The molecular mechanism of 2,5-Dimethylphenethylamine involves its interaction with MAO and TAAR1. By inhibiting MAO, 2,5-Dimethylphenethylamine prevents the breakdown of monoamines, leading to their accumulation in the synaptic cleft. This accumulation enhances neurotransmission and can result in stimulant and psychoactive effects .
Additionally, the binding of 2,5-Dimethylphenethylamine to TAAR1 activates the receptor and triggers downstream signaling pathways. This activation can lead to the release of cAMP and other secondary messengers, which modulate various physiological processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,5-Dimethylphenethylamine can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that 2,5-Dimethylphenethylamine is relatively stable under standard laboratory conditions. Prolonged exposure to light and air can lead to its degradation .
Long-term effects of 2,5-Dimethylphenethylamine on cellular function have been observed in both in vitro and in vivo studies. These effects include changes in gene expression, altered neurotransmitter levels, and modifications in cellular metabolism .
Dosage Effects in Animal Models
The effects of 2,5-Dimethylphenethylamine vary with different dosages in animal models. At low doses, the compound can enhance cognitive functions and improve mood. At high doses, it can lead to toxic or adverse effects, such as increased heart rate, hypertension, and anxiety .
Threshold effects have also been observed, where a certain dosage is required to elicit a noticeable response. Beyond this threshold, the effects become more pronounced and can lead to toxicity .
Metabolic Pathways
2,5-Dimethylphenethylamine is involved in several metabolic pathways. It is primarily metabolized by MAO, which converts it into various metabolites. These metabolites can further undergo phase II metabolism, involving conjugation reactions with glucuronic acid or sulfate .
The metabolic pathways of 2,5-Dimethylphenethylamine also involve interactions with other enzymes and cofactors. For example, cytochrome P450 enzymes can play a role in the oxidative metabolism of the compound .
Transport and Distribution
2,5-Dimethylphenethylamine is transported and distributed within cells and tissues through various mechanisms. It can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system. Transporters such as the vesicular monoamine transporter (VMAT) are involved in the uptake and storage of 2,5-Dimethylphenethylamine in synaptic vesicles .
The compound’s distribution within tissues can also be influenced by its binding to plasma proteins and other biomolecules. This binding can affect its localization and accumulation in specific tissues .
Subcellular Localization
The subcellular localization of 2,5-Dimethylphenethylamine is primarily within the synaptic vesicles of neurons. This localization is facilitated by VMAT, which transports the compound into the vesicles for storage and release during neurotransmission .
Post-translational modifications and targeting signals can also influence the subcellular localization of 2,5-Dimethylphenethylamine. These modifications can direct the compound to specific compartments or organelles, affecting its activity and function .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dimethylphenethylamine typically involves the alkylation of benzene derivatives. One common method includes the Friedel-Crafts alkylation of 1,4-dimethylbenzene with ethylamine in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under mild conditions, typically at room temperature, and yields the desired product after purification.
Industrial Production Methods: In industrial settings, the production of 2,5-Dimethylphenethylamine can be scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The raw materials used are readily available and cost-effective, making the industrial production economically viable.
化学反应分析
Types of Reactions: 2,5-Dimethylphenethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, converting the compound into its corresponding amine derivatives.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, especially at the positions ortho and para to the methyl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products Formed:
Oxidation: 2,5-Dimethylbenzoic acid.
Reduction: 2,5-Dimethylphenethylamine derivatives.
Substitution: Halogenated 2,5-Dimethylphenethylamine compounds.
相似化合物的比较
2,5-Dimethylphenethylamine can be compared with other phenethylamines such as:
Phenethylamine: The parent compound, which lacks the methyl groups at the 2 and 5 positions.
2,5-Dimethoxyphenethylamine: A similar compound with methoxy groups instead of methyl groups, known for its psychoactive properties.
Amphetamine: A well-known stimulant with a similar structure but different substitution pattern.
Uniqueness: The presence of methyl groups at the 2 and 5 positions in 2,5-Dimethylphenethylamine imparts unique chemical and biological properties, distinguishing it from other phenethylamines. These structural modifications can influence its pharmacokinetics and pharmacodynamics, making it a compound of interest in various research fields.
属性
IUPAC Name |
2-(2,5-dimethylphenyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N/c1-8-3-4-9(2)10(7-8)5-6-11/h3-4,7H,5-6,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNEFNTMBBIKOFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30177633 | |
| Record name | Phenethylamine, 2,5-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30177633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23068-44-2 | |
| Record name | 2,5-Dimethylbenzeneethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23068-44-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenethylamine, 2,5-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023068442 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenethylamine, 2,5-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30177633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 23068-44-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


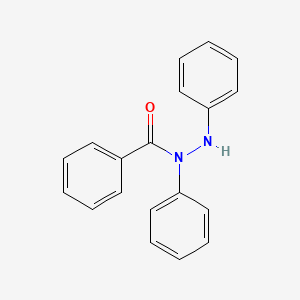
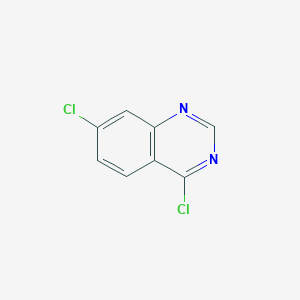
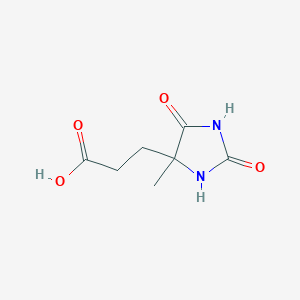

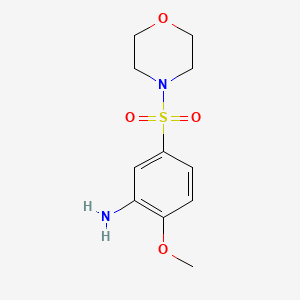
![2-[(4-Chlorophenyl)sulfanyl]acetamide](/img/structure/B1295914.png)
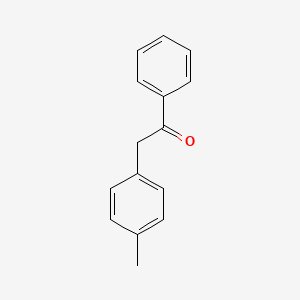

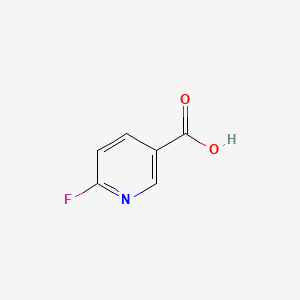
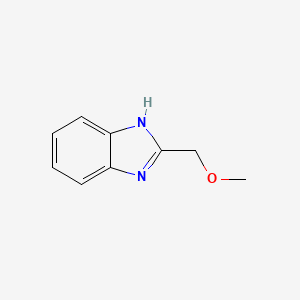
![N-[2-(hydrazinocarbonyl)phenyl]acetamide](/img/structure/B1295924.png)
